![molecular formula C15H20N2O3S B13012644 Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3S and a molecular weight of 308.3959 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a sulfinyl group, and a benzyl ester. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of an azetidine derivative with a sulfinyl imine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down the ester bond in the presence of acids or bases, leading to the formation of carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfinyl group and azetidine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-tert-Butylsulfinyliminoazetidine-1-carboxylate: This compound has a similar structure but with a tert-butyl group instead of a methylpropane group.
Azetidine derivatives: Other azetidine derivatives with different substituents on the ring or ester group.
Sulfinyl imines: Compounds with sulfinyl imine groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H20N2O3S |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
benzyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)21(19)16-13-9-17(10-13)14(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI-Schlüssel |
AUWWHOFGISURPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)N=C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
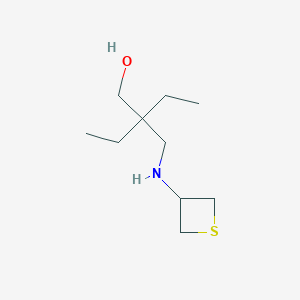
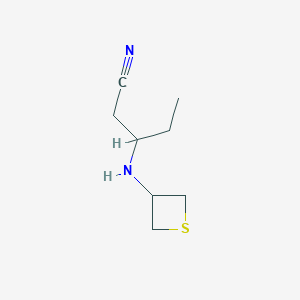
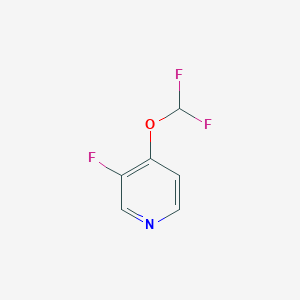
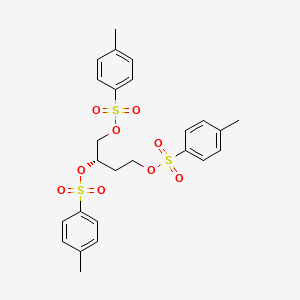
![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
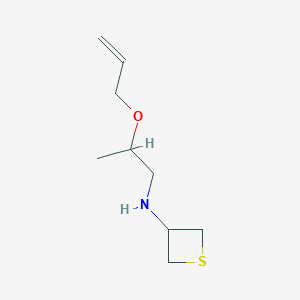
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)

